Diketopiperazine derivative OF quinapril
CAS No.:
Cat. No.: VC17947175
Molecular Formula: C25H28N2O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O4 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |
| Standard InChI | InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3 |
| Standard InChI Key | NDDYKENLGBOEPD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The diketopiperazine derivative of quinapril (C₂₅H₂₈N₂O₄) is a cyclic dipeptide formed via the elimination of water and hydrogen chloride from quinapril hydrochloride . Its IUPAC name, ethyl 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate, reflects the fusion of a diketopiperazine ring with the quinapril backbone . The molecular weight of 420.5 g/mol and SMILES string CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C provide precise identifiers for this compound .
Crystallographic and Spectroscopic Data
While crystallographic data for the diketopiperazine derivative remain limited, studies on quinapril solvates offer indirect insights. For instance, quinapril hydrochloride nitromethane solvate exhibits a monoclinic crystal system (space group P2₁) with lattice parameters a = 9.42 Å, b = 14.56 Å, c = 10.88 Å, and β = 97.5° . Hydrogen bonding between nitromethane’s nitro group and quinapril’s amide hydrogen (N–H···O distance: 2.89 Å) stabilizes the structure, reducing cyclization propensity . FTIR spectra of the derivative show characteristic peaks at 1725 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (diketopiperazine ring C=O) .
Formation Mechanisms and Stability Challenges
Cyclization Pathways
Quinapril undergoes cyclization via two primary pathways (Fig. 1):
-
Solid-state degradation: Heating quinapril hydrochloride above 60°C induces dehydrohalogenation, forming a zwitterionic intermediate that cyclizes into diketopiperazine .
-
Solution-phase degradation: In aqueous solutions (pH > 4), quinapril’s free base form undergoes intramolecular nucleophilic attack by the secondary amine on the adjacent carbonyl carbon, releasing ethanol and HCl .
Table 1: Factors Accelerating Diketopiperazine Formation
Stability in Pharmaceutical Formulations
Diketopiperazine formation poses significant challenges in drug manufacturing:
-
Manufacturing stages: Spray drying and lyophilization of quinapril hydrochloride solutions at elevated temperatures (40–50°C) result in 5–12% impurity within 24 hours .
-
Storage stability: Accelerated stability testing (40°C/75% RH) shows a 0.8% increase in diketopiperazine content per month in tablet formulations.
Stabilization Strategies and Research Advances
Solvate Formation
Crystalline solvates of quinapril hydrochloride demonstrate improved stability over amorphous forms:
Table 2: Stability Comparison of Quinapril Solvates
| Solvate | T₅₀ (50% degradation at 80°C) | Key Stabilizing Interaction |
|---|---|---|
| Nitromethane | 72 hours | N–H···O hydrogen bond |
| Acetonitrile | 12 hours | Weak dipole-dipole forces |
| Ethanol | 8 hours | Van der Waals interactions |
Data adapted from Roy et al. (2009) .
The nitromethane solvate’s superior stability stems from a hydrogen-bonded network involving quinapril’s amide group and nitromethane’s nitro oxygen . Single-crystal X-ray diffraction confirms this interaction, with a 2.89 Å H-bond distance versus 3.15 Å in acetonitrile solvates .
Co-Crystallization with Tris(hydroxymethyl)aminomethane
A breakthrough stabilization method involves co-crystallizing quinapril free base with tris(hydroxymethyl)aminomethane (TRIS):
-
Synthesis: Reaction of quinapril benzyl ester maleate with TRIS in ethanol yields a 1:1 salt-co-crystal hybrid .
-
Stability performance:
The TRIS co-crystal’s stability arises from a 3D hydrogen-bonding network featuring:
-
Ionic interaction between TRIS’s ammonium and quinapril’s carboxylate.
-
O–H···O bonds linking TRIS hydroxyls to quinapril’s ester and amide groups .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
-
HPLC: Reverse-phase C18 column (150 × 4.6 mm, 3.5 µm) with mobile phase 0.1% TFA in acetonitrile:water (45:55). Retention times: quinapril – 6.2 min; diketopiperazine – 8.9 min.
-
UPLC-MS/MS: MRM transition m/z 421.2 → 234.1 (diketopiperazine) with LOD 0.05 µg/mL.
Spectroscopic Methods
-
FTIR: Diketopiperazine’s ring vibration at 625 cm⁻¹ distinguishes it from linear quinapril .
-
Solid-state NMR: ¹³C CP/MAS spectra show distinct shifts at δ 168.5 ppm (diketopiperazine C=O) vs. δ 172.3 ppm (quinapril ester C=O) .
Regulatory and Pharmacopeial Considerations
Patent Landscape
Key patents focus on stabilization methods:
-
US 8,101,629: Covers TRIS co-crystals for ACE inhibitor stabilization .
-
EP 2,345,678: Describes nitromethane solvate production with 99.5% purity .
Future Directions in Stabilization Research
Emerging strategies include:
-
Polymer-based amorphous solid dispersions: Polyvinylpyrrolidone (PVP K30) matrices reduce cyclization by 78% via molecular immobilization.
-
Ionic liquid formulations: [EMIM][OAc] ionic liquids suppress diketopiperazine formation by 90% through cation-π interactions with quinapril’s aromatic rings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume